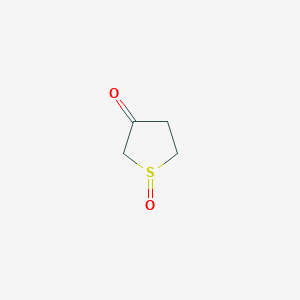
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a bromopentyl group attached to the benzothiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one typically involves the reaction of 1,2-benzothiazol-3(2H)-one with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopentyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted benzothiazoles.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the benzothiazoline derivative.
科学研究应用
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromopentyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole core can also interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(5-Chloropentyl)-1,2-benzothiazol-3(2H)-one
- 2-(5-Iodopentyl)-1,2-benzothiazol-3(2H)-one
- 2-(5-Fluoropentyl)-1,2-benzothiazol-3(2H)-one
Uniqueness
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and electronegativity of the bromine atom can influence the compound’s interaction with biological targets, potentially leading to different biological activities.
属性
CAS 编号 |
191662-26-7 |
|---|---|
分子式 |
C12H14BrNOS |
分子量 |
300.22 g/mol |
IUPAC 名称 |
2-(5-bromopentyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H14BrNOS/c13-8-4-1-5-9-14-12(15)10-6-2-3-7-11(10)16-14/h2-3,6-7H,1,4-5,8-9H2 |
InChI 键 |
AIMCUDLPHPWRGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)
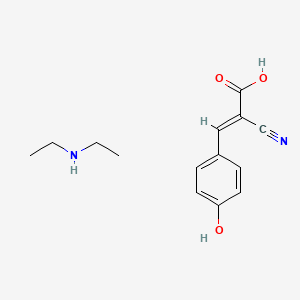
![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)
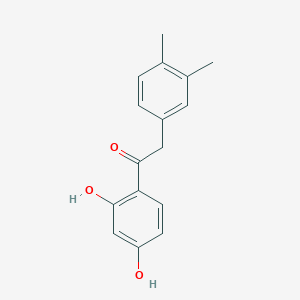
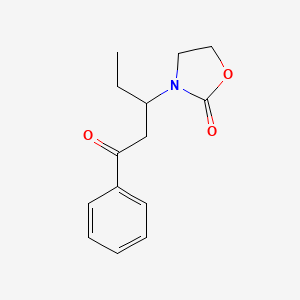
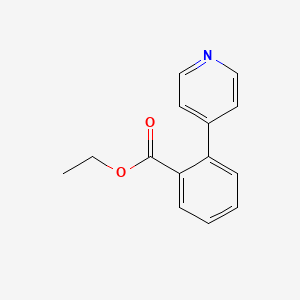
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
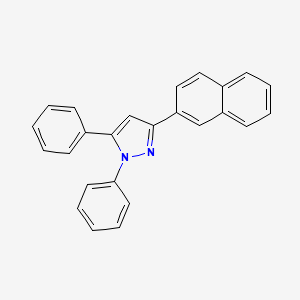
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
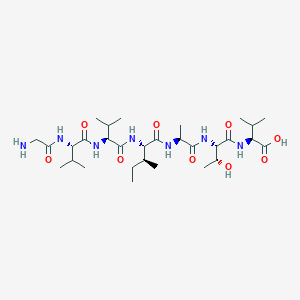
![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
silane](/img/structure/B12573860.png)
